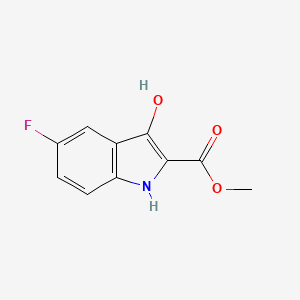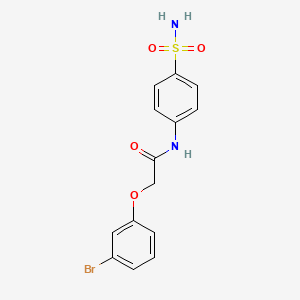![molecular formula C15H12N2O4S B12121916 2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12121916.png)
2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-[(5Z)-5-[(1-méthylindol-3-yl)méthylidène]-2,4-dioxo-1,3-thiazolidin-3-yl]acétique est un composé organique complexe qui présente un fragment indole, un cycle thiazolidine et un groupe acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-[(5Z)-5-[(1-méthylindol-3-yl)méthylidène]-2,4-dioxo-1,3-thiazolidin-3-yl]acétique implique généralement la condensation de la 1-méthylindole-3-carboxaldéhyde avec la thiazolidine-2,4-dione en présence d’une base appropriée. La réaction est effectuée sous reflux dans un solvant approprié tel que l’éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait l’adaptation de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de procédés en flux continu pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-[(5Z)-5-[(1-méthylindol-3-yl)méthylidène]-2,4-dioxo-1,3-thiazolidin-3-yl]acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le fragment indole peut être oxydé pour former les dérivés oxindole correspondants.
Réduction : Les groupes carbonyle du cycle thiazolidine peuvent être réduits pour former des dérivés hydroxylés.
Substitution : Le cycle indole peut subir des réactions de substitution électrophile, telles que l’halogénation ou la nitration.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que des acides de Lewis (par exemple, AlCl3) et des solvants spécifiques tels que le dichlorométhane (CH2Cl2).
Principaux produits
Oxydation : Dérivés oxindole.
Réduction : Dérivés hydroxylés du cycle thiazolidine.
Substitution : Dérivés indoliques halogénés ou nitrés.
Applications de la recherche scientifique
L’acide 2-[(5Z)-5-[(1-méthylindol-3-yl)méthylidène]-2,4-dioxo-1,3-thiazolidin-3-yl]acétique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé de tête pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans divers procédés chimiques.
Applications De Recherche Scientifique
2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-[(5Z)-5-[(1-méthylindol-3-yl)méthylidène]-2,4-dioxo-1,3-thiazolidin-3-yl]acétique implique son interaction avec des cibles moléculaires spécifiques. Le fragment indole peut interagir avec diverses enzymes et récepteurs, modulant leur activité. Le cycle thiazolidine peut également participer à des liaisons hydrogène et à d’autres interactions, contribuant à l’activité biologique globale du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 1-méthyl-3-indoleacétique : Partage le fragment indole mais ne contient pas le cycle thiazolidine.
Dérivés de la thiazolidine-2,4-dione : Contiennent le cycle thiazolidine mais diffèrent par les substituants qui y sont attachés.
Unicité
L’acide 2-[(5Z)-5-[(1-méthylindol-3-yl)méthylidène]-2,4-dioxo-1,3-thiazolidin-3-yl]acétique est unique en raison de la combinaison des fragments indole et thiazolidine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications en recherche et dans l’industrie.
Propriétés
Formule moléculaire |
C15H12N2O4S |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H12N2O4S/c1-16-7-9(10-4-2-3-5-11(10)16)6-12-14(20)17(8-13(18)19)15(21)22-12/h2-7H,8H2,1H3,(H,18,19)/b12-6- |
Clé InChI |
UOLGOYBYRKWVCL-SDQBBNPISA-N |
SMILES isomérique |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)O |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)
![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)
![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)



![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)
![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)


![4-Methyl-5-undecylindolo[2,3-b]quinoxaline](/img/structure/B12121899.png)
![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
